molecular formula C15H21NO2 B5329478 1-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylphenyl)ethanone

1-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylphenyl)ethanone

Cat. No.: B5329478
M. Wt: 247.33 g/mol
InChI Key: YOTYSDYGIPMBEM-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylphenyl)ethanone is a synthetic organic compound. It belongs to the class of morpholine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound’s unique structure, featuring a morpholine ring and a substituted phenyl group, suggests potential utility in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylphenyl)ethanone typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Substitution on the Morpholine Ring: The 2,6-dimethyl substitution can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Ethanone Moiety: The ethanone group can be introduced through Friedel-Crafts acylation of the substituted phenyl ring with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylphenyl)ethanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, used widely in organic synthesis.

    2,6-Dimethylmorpholine: A closely related derivative with similar chemical properties.

    Phenylacetone: Another compound with a phenyl and ethanone moiety, used in various chemical syntheses.

Uniqueness

1-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylphenyl)ethanone is unique due to the combination of the morpholine ring and the substituted phenyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in designing novel compounds with specific desired activities.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-(3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-5-4-6-14(7-11)8-15(17)16-9-12(2)18-13(3)10-16/h4-7,12-13H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTYSDYGIPMBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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